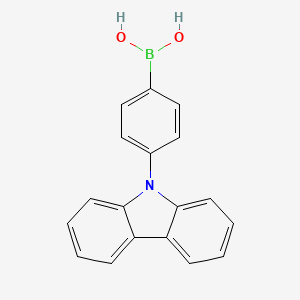

(4-(9H-Carbazol-9-yl)phenyl)boronic acid

Description

The exact mass of the compound (4-(9H-Carbazol-9-yl)phenyl)boronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (4-(9H-Carbazol-9-yl)phenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(9H-Carbazol-9-yl)phenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-carbazol-9-ylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BNO2/c21-19(22)13-9-11-14(12-10-13)20-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20/h1-12,21-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGAVTCVHDMOQTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)N2C3=CC=CC=C3C4=CC=CC=C42)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50630816 | |

| Record name | [4-(9H-Carbazol-9-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

419536-33-7 | |

| Record name | [4-(9H-Carbazol-9-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(9H-Carbazol-9-yl)phenylboronic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(4-(9H-Carbazol-9-yl)phenyl)boronic acid chemical properties

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. americanelements.com [americanelements.com]

- 4. 4-(9H-Carbozol-9-yl)phenylboronic acid | 419536-33-7 [chemicalbook.com]

- 5. biosynth.com [biosynth.com]

- 6. nbinno.com [nbinno.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

(4-(9H-Carbazol-9-yl)phenyl)boronic acid CAS number 419536-33-7

An In-depth Technical Guide to (4-(9H-Carbazol-9-yl)phenyl)boronic acid (CAS: 419536-33-7)

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with (4-(9H-Carbazol-9-yl)phenyl)boronic acid. It moves beyond a simple data sheet to provide in-depth insights into its synthesis, mechanisms of action, and critical applications, grounded in established scientific principles and field-proven expertise.

Introduction: A Molecule of Strategic Importance

(4-(9H-Carbazol-9-yl)phenyl)boronic acid is a bifunctional organic compound that has emerged as a cornerstone building block in materials science and advanced organic synthesis. Its structure is a deliberate fusion of two highly functional chemical moieties: a planar, electron-rich 9H-carbazole group and a versatile phenylboronic acid group. This unique architecture makes it an invaluable intermediate for constructing complex molecular systems.

The carbazole unit is renowned for its excellent hole-transporting properties, high thermal stability, and wide energy gap, making it a critical component in organic electronics.[1][2][3] The boronic acid functionality serves as a powerful handle for carbon-carbon bond formation, most notably via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology that is fundamental to modern synthetic chemistry.[4][5] Consequently, this compound finds significant utility in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as a precursor for novel pharmaceutical agents.[4][6]

Physicochemical & Spectroscopic Profile

The precise control and prediction of this molecule's behavior in reactions and material formulations begin with a thorough understanding of its fundamental properties.

| Property | Value | Source(s) |

| CAS Number | 419536-33-7 | [4] |

| Molecular Formula | C₁₈H₁₄BNO₂ | [4] |

| Molecular Weight | 287.13 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [4][7] |

| Melting Point | 264 °C | [4][8] |

| pKa (Predicted) | 8.14 ± 0.17 | [8][9] |

| Solubility | Soluble in organic solvents like THF; limited solubility in water. | [9] |

| Purity (Typical) | ≥97% (HPLC), with higher purities (≥99.0%) available for OLED applications. | [4][6] |

Spectroscopic Characterization: While specific spectra for the free boronic acid are proprietary to manufacturers, extensive studies on its derivatives, such as the pinacol ester, provide deep insight.[10] Spectroscopic analysis via FT-IR, Raman, UV-vis, and NMR (¹H and ¹³C) is used to confirm the molecular structure, with theoretical calculations often employed to correlate experimental data with the compound's electronic properties, including HOMO/LUMO energy levels.[10]

Synthesis and Purification: A Protocol for High-Fidelity Production

The synthesis of (4-(9H-Carbazol-9-yl)phenyl)boronic acid is most reliably achieved through a lithiation-borylation sequence starting from 9-(4-bromophenyl)carbazole. This method is favored due to its high yield and the commercial availability of the starting material.

Causality Behind the Method: The core of this synthesis is a halogen-metal exchange followed by electrophilic trapping.

-

Low-Temperature Lithiation: The reaction with n-butyllithium (n-BuLi) is conducted at -78 °C. This cryogenic condition is critical to prevent side reactions, such as the degradation of the n-BuLi or unwanted reactions with the solvent (THF). It ensures the clean formation of the aryllithium intermediate.

-

Electrophilic Boron Source: Triisopropyl borate is used as the boron source. Its bulky isopropoxy groups make it less reactive and easier to handle than simpler borates, allowing for controlled addition and minimizing the formation of over-borylated byproducts. The subsequent acidic workup hydrolyzes the borate ester to the desired boronic acid.

Detailed Laboratory Protocol

This protocol is adapted from established literature procedures.[8]

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, dissolve 9-(4-bromophenyl)carbazole (e.g., 35 g, 108.6 mmol) in anhydrous tetrahydrofuran (THF, 600 mL).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (2.5 M solution in hexanes, e.g., 52 mL, 130.35 mmol) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the mixture at -78 °C for 1 hour.

-

Borylation: While allowing the reaction to slowly warm towards room temperature, add triisopropyl borate (e.g., 37 mL, 162.9 mmol) dropwise. A precipitate may form.

-

Quenching and Workup: Continue stirring the reaction mixture at room temperature for 12 hours. Quench the reaction by carefully adding dilute HCl until the solution is acidic (pH ~2).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 200 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic phase with brine, then dry over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product is then purified by recrystallization from a solvent mixture such as ethyl acetate/hexane to yield the final product as a white powder (Typical yield: ~81%).[8]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of (4-(9H-Carbazol-9-yl)phenyl)boronic acid.

Core Applications & Mechanistic Insights

A. Organic Electronics: Engineering High-Performance OLEDs

This molecule is a cornerstone in the OLED industry, primarily as a precursor for synthesizing hole-transporting materials (HTMs) and host materials for emissive layers.[6][11]

-

Mechanism of Action: The performance of an OLED is critically dependent on the balanced injection and transport of charge carriers (holes and electrons). The carbazole moiety in this molecule's derivatives provides exceptional functionality for the Hole Transport Layer (HTL).[3] Its rigid, planar structure and high highest occupied molecular orbital (HOMO) energy level facilitate efficient injection of holes from the anode and their subsequent transport to the emissive layer.[1] Furthermore, the high thermal stability of carbazole-based materials prevents degradation during device operation, leading to longer operational lifetimes.[12][13] The wide energy gap of carbazole is particularly suited for creating materials for high-energy blue and green light emission.[1]

-

Self-Validating System: The success of an HTM derived from this boronic acid is validated by key device metrics: high external quantum efficiency (EQE), low turn-on voltage, and extended operational stability. Purity of ≥99.0% is non-negotiable, as even trace impurities can act as charge traps, drastically reducing device efficiency and lifespan.[6]

OLED Device Architecture

Caption: Role of carbazole-derived materials in the Hole Transport Layer (HTL) of an OLED.

B. Synthetic Chemistry: The Suzuki-Miyaura Cross-Coupling Reaction

The boronic acid group is the molecule's reactive handle for Suzuki-Miyaura cross-coupling, a powerful method for forming biaryl structures.[4][9] This reaction is fundamental to synthesizing the complex conjugated molecules required for OLED materials and pharmaceuticals.[5][13]

-

Mechanism of Action: The reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of an aryl halide.

-

Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide. This is the critical step where (4-(9H-Carbazol-9-yl)phenyl)boronic acid participates.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

-

Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

C. Drug Development: A Scaffold for Bioactive Molecules

While less prominent than its materials science applications, the use of boronic acids in drug discovery is a rapidly growing field.[14] Boronic acids can act as inhibitors for certain enzymes, like proteases, by forming reversible covalent bonds with active site serine residues.[15] The drug Bortezomib (Velcade), a proteasome inhibitor for treating multiple myeloma, famously incorporates a boronic acid warhead.[16] (4-(9H-Carbazol-9-yl)phenyl)boronic acid can serve as an intermediate to incorporate the carbazole scaffold, which itself has been investigated for anti-cancer properties, into larger, more complex drug candidates.[3]

Safety, Handling, and Storage

Proper handling is essential to maintain the integrity of the compound and ensure user safety.

| Hazard Information (GHS) | |

| Pictogram | |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation.[17][18]H319: Causes serious eye irritation.[17][18]H335: May cause respiratory irritation.[19] |

| Precautionary Statements | P264: Wash skin thoroughly after handling.[17][18]P280: Wear protective gloves/eye protection/face protection.[17][18]P302 + P352: IF ON SKIN: Wash with plenty of water.[17][18]P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[19] |

-

Storage: Store in a cool (2-8 °C recommended), dark, dry place in a tightly sealed container under an inert atmosphere.[4][19] Boronic acids are prone to dehydration to form cyclic boroxine anhydrides; proper storage minimizes this degradation pathway.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Standard personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, should be worn.[18][20]

Conclusion and Future Outlook

(4-(9H-Carbazol-9-yl)phenyl)boronic acid is more than a mere chemical reagent; it is an enabling technology. Its dual-functionality provides a direct and efficient bridge between the worlds of high-performance materials and elegant synthetic strategy. For materials scientists, it is a key to unlocking next-generation OLEDs with superior efficiency and longevity. For synthetic and medicinal chemists, it offers a robust scaffold for building molecular complexity. As the demand for advanced organic electronics and novel therapeutics continues to grow, the strategic importance of this versatile building block is set to increase, solidifying its role as a critical component in the toolbox of modern chemical science.

References

-

Ningbo Inno Pharmchem Co., Ltd. (2026, January 16). High Purity (4-(9H-Carbazol-9-yl)phenyl)boronic Acid: Your Key OLED Intermediate. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2026, January 21). Leveraging Boronic Acids for Precision in Optoelectronic Material Synthesis. Retrieved from [Link]

-

Nguyen, Q. P. B., et al. (2014). Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. Molecules, 19(9), 14247-14257. Available at: [Link]

-

Akondi, B. R., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(19), 6245. Available at: [Link]

-

Gonçalves, H., et al. (2024). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. Applied Sciences, 14(3), 1184. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2026, January 19). The Role of Carbazole Derivatives in Organic Electronics. Retrieved from [Link]

-

Penning, T. D., et al. (2016). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. Tetrahedron Letters, 57(49), 5515-5517. Available at: [Link]

-

ResearchGate. (2014). Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. Retrieved from [Link]

-

Sas, E. B., et al. (2016). Spectroscopic studies on 9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method. Journal of Molecular Structure, 1118, 124-138. Available at: [Link]

-

Oreate AI Blog. (2026, January 7). Carbazole: The Unsung Hero of Organic Chemistry. Retrieved from [Link]

-

Silva, F., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(11), 3149. Available at: [Link]

-

ResearchGate. (n.d.). Chemoselective Suzuki–Miyaura cross‐coupling reaction of 9 with various boronic species. Retrieved from [Link]

-

ResearchGate. (2024). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. Retrieved from [Link]

-

ResearchGate. (2020). Design and discovery of boronic acid drugs. Retrieved from [Link]

-

MS.GOV. (n.d.). citrazov powder with de-zov-all. Retrieved from [Link]

-

Chemsrc. (2025, August 25). 4-(9H-Carbozol-9-yl)phenylboronic acid. Retrieved from [Link]

-

Pharmaceutical Processing World. (2017, April 21). Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Retrieved from [Link]

-

YouTube. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. Retrieved from [Link]

-

Royal Society of Chemistry. (2025, April 18). Two decades of carbazole–triarylborane hybrids in optoelectronics. Retrieved from [Link]

-

National Institutes of Health. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Retrieved from [Link]

-

Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]

-

YouTube. (2022, June 18). Suzuki Coupling Mechanism. Retrieved from [Link]

-

Chemdad. (n.d.). 4-(9H-Carbozol-9-yl)phenylboronic acid. Retrieved from [Link]

Sources

- 1. arborpharmchem.com [arborpharmchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Carbazole: The Unsung Hero of Organic Chemistry - Oreate AI Blog [oreateai.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. labproinc.com [labproinc.com]

- 8. 4-(9H-Carbozol-9-yl)phenylboronic acid | 419536-33-7 [chemicalbook.com]

- 9. Buy (9-Phenyl-9H-carbazol-4-yl)boronic acid [smolecule.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. nbinno.com [nbinno.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Boronic acid - Wikipedia [en.wikipedia.org]

- 16. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 4-(9H-Carbazol-9-yl)phenylboronic Acid | 419536-33-7 | TCI Deutschland GmbH [tcichemicals.com]

- 18. tcichemicals.com [tcichemicals.com]

- 19. 419536-33-7|(4-(9H-Carbazol-9-yl)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 20. 4-(9H-Carbozol-9-yl)phenylboronic acid | CAS#:419536-33-7 | Chemsrc [chemsrc.com]

physical properties of 4-(carbazol-9-yl)phenylboronic acid

The following technical guide details the physical properties, synthesis, and applications of 4-(Carbazol-9-yl)phenylboronic acid , a critical organometallic intermediate in the development of organic semiconductors.

CAS Registry Number: 419536-33-7 Synonyms: 4-(9H-Carbazol-9-yl)benzeneboronic acid; (4-(9H-Carbazol-9-yl)phenyl)boronic acid Primary Utility: OLED Host Material Synthesis, Suzuki-Miyaura Cross-Coupling, Hole-Transport Layer (HTL) Engineering[1]

Executive Technical Summary

4-(Carbazol-9-yl)phenylboronic acid (CPBA) acts as a bifunctional molecular bridge, combining the high triplet energy and hole-transporting capability of the carbazole moiety with the synthetic versatility of the boronic acid group. It is rarely the final active layer in a device; rather, it is the "architectural keystones" used to synthesize high-efficiency host materials (such as CBP derivatives) and phosphorescent iridium complexes for Organic Light-Emitting Diodes (OLEDs).

Researchers must recognize that this compound exists in a dynamic equilibrium with its trimeric anhydride (boroxine) form, a behavior characteristic of aryl boronic acids that influences solubility and stoichiometry calculations.

Physicochemical Profile

The following data aggregates experimental values from commercial certificates of analysis and peer-reviewed synthesis protocols.

| Property | Value / Characteristic | Technical Note |

| Molecular Formula | C₁₈H₁₄BNO₂ | |

| Molecular Weight | 287.12 g/mol | Adjust for anhydride content in stoichiometry. |

| Appearance | White to off-white crystalline powder | Yellowing indicates oxidation or impurity. |

| Melting Point | 264 °C – 266 °C | High thermal stability due to rigid carbazole core. |

| Solubility (High) | THF, DMSO, DMF, DMAc | Ideal for solvothermal synthesis. |

| Solubility (Low) | Water, Methanol, Hexanes | Precipitants for purification. |

| Purity Standard | ≥ 97.0% (HPLC/Titration) | Often contains varying % of boroxine anhydride.[2] |

| pKa (Predicted) | ~8.0 – 8.5 | Typical for aryl boronic acids; relevant for Suzuki base selection. |

Electronic & Photophysical Architecture

Understanding the frontier molecular orbitals (FMOs) of CPBA is essential when designing downstream OLED materials. The carbazole unit dominates the electronic landscape.

-

HOMO Level: Approximately -5.6 eV (attributed to the carbazole nitrogen lone pair delocalization).

-

LUMO Level: Approximately -2.2 eV (localized on the phenyl-boron moiety).

-

Triplet Energy (E_T): High triplet energy (~3.0 eV), making it an excellent precursor for host materials that prevent reverse energy transfer from blue/green phosphorescent dopants.

-

UV-Vis Absorption: Distinct peaks at 293 nm and 340 nm (characteristic of the carbazole

transitions). -

Photoluminescence: Emission typically observed in the violet-blue region (360–380 nm ) in solution.

Synthesis & Purification Protocol

Objective: Synthesis of 4-(Carbazol-9-yl)phenylboronic acid via Lithiation-Borylation. Precursor: 9-(4-Bromophenyl)-9H-carbazole.[3]

Experimental Causality & Logic

-

Why n-BuLi? The bromine-lithium exchange is faster than nucleophilic attack on the carbazole system at low temperatures (-78°C).

-

Why Triisopropyl Borate? It is less sensitive to moisture than trimethyl borate and suppresses the formation of double-addition byproducts.

-

Acid Hydrolysis: Converts the intermediate boronate ester into the free boronic acid.

Step-by-Step Methodology

-

Preparation: Flame-dry a 500 mL three-neck round-bottom flask under Argon flow.

-

Solvation: Dissolve 9-(4-bromophenyl)carbazole (1.0 eq) in anhydrous THF (0.1 M concentration). Cool the system to -78 °C using a dry ice/acetone bath.

-

Lithiation: Add n-Butyllithium (1.2 eq, 2.5 M in hexanes) dropwise over 30 minutes.

-

Checkpoint: Solution typically turns yellow/orange, indicating the formation of the aryllithium species. Stir for 1 hour at -78 °C.

-

-

Borylation: Add Triisopropyl borate (1.5 eq) rapidly in one portion.

-

Logic: Rapid addition ensures the lithiated species reacts with the borate before any equilibration can occur.

-

-

Warming: Allow the mixture to warm naturally to room temperature (RT) and stir for 12 hours.

-

Hydrolysis: Quench with 2N HCl (aqueous) and stir for 1 hour to cleave the isopropoxy groups.

-

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine and dry over MgSO₄.

-

Purification (Critical):

-

Concentrate the organic layer.

-

Recrystallization: Dissolve crude solid in minimum hot Acetone/THF and precipitate by slow addition of Hexanes.

-

Validation: Verify purity via ¹H NMR (DMSO-d₆). Look for B-OH protons around 8.0-8.2 ppm (broad singlets).

-

Synthesis Workflow Diagram

Figure 1: Reaction pathway for the conversion of brominated carbazole precursor to the target boronic acid.

Applications in Drug & Materials Development[1]

While boronic acids have medicinal applications (e.g., proteasome inhibitors), 4-(carbazol-9-yl)phenylboronic acid is predominantly a materials science reagent. Its primary role is in the Suzuki-Miyaura Cross-Coupling reaction to build conjugated systems.

A. OLED Host Material Synthesis

This reagent is coupled with halogenated cores (e.g., dibromobiphenyl) to synthesize CBP (4,4′-Bis(N-carbazolyl)-1,1′-biphenyl) derivatives.

-

Mechanism: The boronic acid undergoes transmetallation with a Palladium(II) intermediate.

-

Benefit: The carbazole moiety provides the "Hole Transport" (p-type) character, while the core determines the triplet energy.

B. Self-Validating Suzuki Coupling Protocol

When using this acid for coupling, the following catalytic cycle applies. The "Boroxine Equilibrium" is a critical variable; adding water or base helps shift the equilibrium toward the reactive boronate species.

Figure 2: Catalytic cycle for Suzuki coupling utilizing the target boronic acid. Base activation is required to form the reactive boronate species.

Handling, Stability & Storage

The Boroxine Cycle

Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines), especially under vacuum or heat.[4]

-

Impact: Commercial samples may appear as "97%" purity but contain significant anhydride. This is not an impurity in the traditional sense, as the boroxine hydrolyzes back to the acid under the aqueous basic conditions of a Suzuki coupling.

-

Storage: Store at 2–8 °C in a desiccator.

-

Re-hydration: If precise stoichiometry is required for non-aqueous reactions, the sample can be recrystallized from water/acetone to maximize the acid form, though this is rarely necessary for standard cross-coupling.

References

-

Sigma-Aldrich. (4-(9H-Carbazol-9-yl)phenyl)boronic acid Product Specification & CAS 419536-33-7. Retrieved from

-

TCI Chemicals. Product C2926: 4-(9H-Carbazol-9-yl)phenylboronic Acid (contains varying amounts of Anhydride). Retrieved from

-

ChemicalBook. 4-(9H-Carbazol-9-yl)phenylboronic acid Properties and Synthesis. Retrieved from

-

National Institutes of Health (PMC). Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs. (Discusses synthesis of host materials using carbazole boronic acids). Retrieved from

-

Organic Chemistry Portal. Synthesis of Carbazoles and Derivatives. (General protocols for carbazole functionalization). Retrieved from

Sources

An In-Depth Technical Guide to 4-(9H-Carbazol-9-yl)phenylboronic Acid: Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of 4-(9H-Carbazol-9-yl)phenylboronic acid, a versatile organic compound pivotal in the advancement of materials science and medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural characteristics, outlines a robust synthetic pathway with mechanistic insights, and explores its significant applications.

Introduction: The Significance of a Hybrid Motif

4-(9H-Carbazol-9-yl)phenylboronic acid stands as a molecule of significant interest due to its unique hybrid structure, which synergistically combines the photophysical and electronic properties of a carbazole moiety with the versatile reactivity of a phenylboronic acid group. The carbazole unit, a rigid and electron-rich aromatic heterocycle, is renowned for its excellent charge-transporting capabilities and thermal stability, making it a cornerstone in the design of organic electronic materials.[1][2] The phenylboronic acid functionality, on the other hand, serves as a crucial linchpin for carbon-carbon bond formation, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2] This dual-functionality renders 4-(9H-Carbazol-9-yl)phenylboronic acid an indispensable building block in the synthesis of complex organic molecules, from advanced materials for organic light-emitting diodes (OLEDs) to novel therapeutic agents.[2]

Molecular Structure and Physicochemical Properties

The structural architecture of 4-(9H-Carbazol-9-yl)phenylboronic acid is fundamental to its utility. The nitrogen atom of the carbazole ring is directly linked to the para-position of the phenylboronic acid, creating a conjugated system that influences its electronic and optical properties.

Below is a diagram illustrating the chemical structure of 4-(9H-Carbazol-9-yl)phenylboronic acid.

Caption: Chemical structure of 4-(9H-Carbazol-9-yl)phenylboronic acid.

A summary of the key physicochemical properties is provided in the table below for quick reference.

| Property | Value | Source |

| CAS Number | 419536-33-7 | |

| Molecular Formula | C₁₈H₁₄BNO₂ | |

| Molecular Weight | 287.12 g/mol | |

| Appearance | White to off-white powder/crystalline solid | |

| Melting Point | 264 °C | |

| Solubility | Soluble in organic solvents like THF; limited solubility in water. |

Synthesis of 4-(9H-Carbazol-9-yl)phenylboronic Acid: A Detailed Protocol

The most prevalent and reliable synthetic route to 4-(9H-Carbazol-9-yl)phenylboronic acid commences with the commercially available 9-(4-bromophenyl)-9H-carbazole. The synthesis hinges on a lithium-halogen exchange followed by borylation with a trialkyl borate ester and subsequent hydrolysis. This method is highly efficient and scalable.

Reaction Scheme and Mechanism

The overall transformation is depicted below:

Caption: Reaction scheme for the synthesis of 4-(9H-Carbazol-9-yl)phenylboronic acid.

The causality behind these experimental choices is rooted in fundamental organometallic principles. The use of n-butyllithium (n-BuLi) at low temperatures (-78 °C) facilitates a clean and rapid lithium-halogen exchange on the electron-deficient bromophenyl ring, outcompeting potential side reactions. Triisopropyl borate is an effective electrophile for trapping the generated aryllithium species. The subsequent acidic workup hydrolyzes the boronate ester to the desired boronic acid.

Step-by-Step Experimental Protocol

This protocol is adapted from established synthetic procedures for arylboronic acids.[3]

Materials and Reagents:

-

9-(4-bromophenyl)-9H-carbazole

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (2.5 M solution)

-

Triisopropyl borate (B(OiPr)₃)

-

Hydrochloric acid (HCl), 1 M solution

-

Ethyl acetate

-

Hexane

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet is charged with 9-(4-bromophenyl)-9H-carbazole (e.g., 10.0 g, 31.0 mmol).

-

Dissolution: Anhydrous THF (e.g., 150 mL) is added via cannula, and the mixture is stirred until the starting material is fully dissolved.

-

Cooling: The flask is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium solution (e.g., 13.6 mL of a 2.5 M solution in hexanes, 34.1 mmol, 1.1 equivalents) is added dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.

-

Borylation: Triisopropyl borate (e.g., 10.8 mL, 46.5 mmol, 1.5 equivalents) is added dropwise at -78 °C. The reaction is then allowed to warm slowly to room temperature and stirred overnight.

-

Quenching and Work-up: The reaction is carefully quenched by the slow addition of 1 M HCl (e.g., 50 mL) at 0 °C. The mixture is then transferred to a separatory funnel.

-

Extraction: The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

-

Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a mixture of ethyl acetate and hexane to yield 4-(9H-Carbazol-9-yl)phenylboronic acid as a white to off-white solid.[4]

Characterization

The identity and purity of the synthesized compound can be confirmed by standard analytical techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the aromatic protons of the carbazole and phenyl rings, as well as a broad singlet for the -B(OH)₂ protons. Spectroscopic data for the closely related pinacol ester provides a useful reference for the expected chemical shifts of the aromatic protons.[5][6]

-

¹³C NMR Spectroscopy: The carbon NMR will display the expected number of signals for the aromatic carbons.

-

FT-IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the O-H stretching of the boronic acid group (a broad band around 3300 cm⁻¹) and C-H and C=C stretching of the aromatic rings.

Applications in Research and Development

The unique structural attributes of 4-(9H-Carbazol-9-yl)phenylboronic acid have positioned it as a critical component in several high-technology fields.

Organic Electronics

This compound is extensively used in the synthesis of materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[2] The carbazole moiety provides excellent hole-transporting properties and high triplet energy, which are crucial for achieving high efficiency and long operational lifetimes in phosphorescent OLEDs. The boronic acid group allows for its incorporation into larger conjugated polymer backbones or small molecule emitters through Suzuki-Miyaura coupling reactions.

The logical workflow for its use in OLED material synthesis is as follows:

Caption: Workflow for the application of 4-(9H-Carbazol-9-yl)phenylboronic acid in OLEDs.

Medicinal Chemistry and Drug Development

Carbazole derivatives are known to exhibit a wide range of biological activities, and 4-(9H-Carbazol-9-yl)phenylboronic acid serves as a versatile intermediate for the synthesis of novel pharmaceutical compounds.[1] The boronic acid functional group itself can be a pharmacophore, for instance, in enzyme inhibitors, or it can be a handle for further functionalization to create complex molecular architectures for targeted therapies.

Sensor Technology

The boronic acid moiety can reversibly bind with diols, such as those found in saccharides. This property is exploited in the development of chemosensors for the detection of sugars and other biologically important molecules.[2]

Safety and Handling

4-(9H-Carbazol-9-yl)phenylboronic acid should be handled in accordance with standard laboratory safety procedures. It is advisable to consult the Safety Data Sheet (SDS) before use. General precautions include:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

4-(9H-Carbazol-9-yl)phenylboronic acid is a high-value building block with a broad application scope, driven by the advantageous combination of a carbazole core and a reactive boronic acid group. Its synthesis is well-established and scalable, ensuring its availability for both academic research and industrial development. As the demand for advanced organic materials and novel pharmaceuticals continues to grow, the importance of this versatile intermediate is set to increase, making a thorough understanding of its properties and synthesis essential for scientists and researchers in the field.

References

-

Reddit. (2017, December 19). Purification of boronic acids? r/chemistry. Retrieved from [Link]

- Sas, E. B., Kurt, M., Can, M., Horzum, N., & Atac, A. (2016). Spectroscopic studies on 9H-carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method. Journal of Molecular Structure, 1118, 124-138.

- Wang, X., et al. (2013). Dendrimers with 9-Phenylcarbazole Dendrons and Tetraphenylsilane Core: Synthesis, Photophysics, and Electrochemical Behavior. The Journal of Organic Chemistry, 78(15), 7725-7735.

-

ResearchGate. (2016). Spectroscopic studies on 9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method | Request PDF. Retrieved from [Link]

Sources

Technical Guide: Thermal Stability & Handling of Carbazole-Based Boronic Acids

Executive Summary

Carbazole-based boronic acids are critical intermediates in the synthesis of hole-transport and host materials for Organic Light-Emitting Diodes (OLEDs) and pharmaceutical pharmacophores.[1] However, their thermal behavior is frequently protecting-group dependent and misunderstood. Unlike simple phenylboronic acids, carbazole derivatives exhibit a complex duality: a reversible dehydration-trimerization equilibrium (forming boroxines) and an irreversible protodeboronation (C-B bond cleavage).

This guide provides a rigorous analysis of these failure modes, establishing protocols to distinguish between benign dehydration and catastrophic degradation. It is designed for researchers requiring high-purity precursors for Suzuki-Miyaura cross-coupling reactions where stoichiometry is non-negotiable.

Part 1: Structural Dynamics & Thermal Failure Modes

The thermal stability of carbazole boronic acids is governed by two competing thermodynamic pathways. Understanding the distinction between these pathways is essential for interpreting Thermogravimetric Analysis (TGA) data correctly.

The Boroxine Cycle (Reversible Dehydration)

Upon heating (typically 80°C–120°C) or vacuum drying, carbazole boronic acids spontaneously dehydrate to form cyclic trimers known as boroxines . This is an entropy-driven process releasing three molecules of water.

-

The Trap: Many researchers misinterpret the mass loss associated with this transition (~8-10% wt loss depending on MW) as material degradation.

-

The Reality: The boroxine form is often more stable and less prone to oxidation than the free acid. However, using a boroxine (anhydride) while calculating stoichiometry for a boronic acid (dihydrate) leads to a substantial excess of reagents in cross-coupling reactions, promoting homocoupling side reactions.

Protodeboronation (Irreversible Degradation)

The true thermal failure mode is protodeboronation , where the C-B bond is cleaved and replaced by a C-H bond.

-

Mechanism: The electron-rich nitrogen lone pair in the carbazole ring (especially in 3- and 6-positions) increases the electron density at the ipso-carbon. While this facilitates transmetalation in Suzuki coupling, it also lowers the activation energy for protonolysis, particularly in the presence of trace moisture and heat (>150°C).

-

Steric Influence: Substituents at the 4-position (ortho to the bridgehead) introduce steric strain that can destabilize the planar transition state required for boroxine formation, forcing the molecule to remain in the more reactive monomeric state.

Visualization: Thermal Pathways

The following diagram illustrates the equilibrium and degradation pathways.

Figure 1: The dual thermal pathways of carbazole boronic acids. Green indicates the reversible "storage" state; Red indicates irreversible chemical loss.

Part 2: Material Science Applications & Data[2]

In OLED material synthesis, the purity of the boronic acid directly correlates to the device lifetime (LT50). Impurities such as deboronated carbazole act as charge traps in the final deposited layer.

Comparative Thermal Profile

The following table summarizes the thermal events for common carbazole derivatives compared to a standard phenylboronic acid. Note the higher decomposition temperatures (

| Compound | Boroxine Formation ( | Decomposition ( | Critical Failure Mode |

| Phenylboronic Acid | ~80°C | ~220°C | Oxidation / Dehydration |

| 9-Phenyl-carbazole-3-boronic acid | ~110°C | ~310°C | Protodeboronation |

| 9-Phenyl-carbazole-2-boronic acid | ~105°C | ~295°C | Protodeboronation |

| 9-Ethyl-carbazole-3-boronic acid | ~95°C | ~280°C | Alkyl chain degradation |

> Note:

Part 3: Validated Experimental Protocols

Protocol A: TGA Purity & State Assessment

Purpose: To determine if your material is a boronic acid, a boroxine, or a mixture, and to define its safe processing window.

-

Instrument: TGA (e.g., TA Instruments Q500 or equivalent).

-

Atmosphere: Nitrogen (40 mL/min balance, 60 mL/min sample). Crucial: Do not use air, as oxidative degradation will mask the deboronation onset.

-

Method:

-

Equilibrate: 30°C.

-

Ramp 1: 10°C/min to 150°C. (Observe Mass Loss A).

-

Isotherm: Hold 150°C for 10 mins. (Ensure complete dehydration).

-

Ramp 2: 10°C/min to 600°C. (Observe Decomposition).

-

-

Analysis:

-

If Mass Loss A

Theoretical Water Loss (calculated based on MW), the sample is Pure Boronic Acid . -

If Mass Loss A

0%, the sample is Boroxine (Anhydride) . Adjust stoichiometry for Suzuki coupling (use 0.33 eq of trimer vs 1 eq of acid).

-

Protocol B: Suzuki Coupling Stress Test (Steric Challenge)

Purpose: To validate the reactivity of sterically hindered carbazole boronic acids (e.g., 4-position) which are prone to protodeboronation before coupling.

-

Reagents: 4-Carbazole boronic acid (1.0 eq), Aryl Bromide (1.0 eq),

(1 mol%), AntPhos or S-Phos (2 mol%).-

Why these ligands? Standard

is insufficient for sterically hindered carbazoles, leading to slow transmetalation and high protodeboronation rates [5, 7].

-

-

Solvent: Toluene/Water (10:1) or Dioxane/Water.

-

Condition: Heat to 80°C. Monitor by HPLC at t=0, 1h, 4h.

-

Success Criteria: <5% Carbazole (deboronated byproduct) at 90% conversion.

Visualization: Quality Control Workflow

This workflow ensures that only "coupling-competent" materials enter the production line.

Figure 2: Decision tree for handling carbazole boronic acid raw materials based on thermal state.

References

-

Protodeboronation Mechanisms

-

Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society. Link

-

-

Boroxine Equilibrium

-

Iovine, P. M., et al. (2013). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers. PMC. Link

-

-

Sterically Hindered Suzuki Coupling

-

Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Royal Society of Chemistry. Link

-

-

OLED Applications & Stability

-

Ningbo Inno Pharmchem. (2026). Carbazole Boronic Acids: Synthesis, Properties, and OLED Applications. Link

-

-

Thermal Analysis of Boronic Acids

-

Clair, S., et al. (2014). Results from TGA/DSC thermal analyses for a series of functionalised benzene–diboronic acids. ResearchGate. Link

-

Sources

The Strategic Utility of the Boronic Acid Group in Advanced Organic Synthesis

Executive Summary

The boronic acid moiety (–B(OH)₂) has transcended its origins as a laboratory curiosity to become a linchpin in modern pharmaceutical and materials chemistry. Its utility stems from a unique electronic duality: the boron atom possesses a vacant p-orbital acting as a Lewis acid, yet it can reversibly transition to a tetrahedral "ate" complex upon coordination with a Lewis base.[1] This guide deconstructs the mechanistic versatility of boronic acids, moving beyond standard textbook definitions to explore the causality behind their reactivity in cross-coupling (Suzuki-Miyaura, Chan-Lam), their strategic protection (MIDA boronates), and their pharmacophoric application in proteasome inhibition.

Fundamental Properties & Speciation

To master boronic acid chemistry, one must first master the equilibrium between its neutral and anionic forms.[2] The reactivity of the group is dictated by the hybridization of the boron center.

Electronic Structure and Lewis Acidity

In its neutral state, the boron atom is

-

Neutral Form: Electrophilic,

, susceptible to radical pathways. -

Anionic Form: Upon reaction with a base (e.g., hydroxide, alkoxide), the boron accepts a lone pair, becoming

hybridized and tetrahedral. This "boronate anion" is nucleophilic, a critical shift that enables transmetallation.

The pH-Dependent Equilibrium

The speciation of boronic acids in solution is governed by their

Figure 1: The fundamental equilibrium governing boronic acid reactivity. The shift from sp2 to sp3 hybridization is the "on-switch" for Suzuki-Miyaura coupling.

The Suzuki-Miyaura Paradigm

The Suzuki-Miyaura cross-coupling is the most frequent application of boronic acids. However, experimental failure often stems from a misunderstanding of the transmetallation step.

The Mechanistic Core

While oxidative addition is often the rate-determining step (RDS) for aryl chlorides, transmetallation becomes the RDS for aryl iodides and electron-deficient systems.

-

Activation (The "Missing" Link): The neutral boronic acid is unreactive toward the Pd(II)-X intermediate.

-

Pathway A (Boronate Pathway): Base reacts with Boron to form

. This nucleophile attacks the Pd center. -

Pathway B (Oxo-Palladium Pathway): Base exchanges with the Halide on Pd to form

or

-

-

Reductive Elimination: Formation of the C-C bond and regeneration of Pd(0).[3]

Causality in Experimental Design

-

Why add water? Many anhydrous bases (e.g.,

) are ineffective in strictly dry solvents because they cannot generate the active hydroxide or alkoxide species required to activate the boron. Trace water or mixed solvent systems (Dioxane/H2O) are often essential. -

Why use Thallium or Silver salts? For difficult substrates, these salts act as halide scavengers, forcing the formation of the cationic Pd species or the Pd-OH species, accelerating transmetallation.

Figure 2: The Suzuki-Miyaura Catalytic Cycle.[4] Note that the Base Activation step is external to the metal cycle but critical for enabling Transmetallation.

Beyond Palladium: The Chan-Lam Coupling

When forming C-N or C-O bonds, the Chan-Lam coupling offers a complementary pathway using Copper(II).[5] Unlike Suzuki, this reaction is oxidative and typically runs in open air.

Mechanism & Differences

-

Catalyst: Cu(OAc)2 is standard.

-

Atmosphere: Requires

(air) to re-oxidize Cu(I) to Cu(II).[6] -

Substrate: Ideally suited for phenols and amines (nucleophiles) reacting with boronic acids (electrophiles in this context).

-

Key Intermediate: A high-valent Cu(III) species is proposed to undergo reductive elimination to form the C-heteroatom bond.

Strategic Derivatives: Managing Reactivity

Free boronic acids can be unstable (protodeboronation) or difficult to purify (amphoteric nature). Derivatization controls their reactivity.

Comparative Analysis of Boron Species

| Derivative | Structure | Reactivity Profile | Strategic Utility |

| Free Boronic Acid | High; prone to protodeboronation and trimerization (boroxines). | Standard substrates; atom economical.[7] | |

| Pinacol Ester (B-Pin) | Cyclic diol ester | Moderate; thermally stable; resistant to hydrolysis. | Purification on silica; storage; compatible with many lithiation protocols. |

| MIDA Boronate | Inert to cross-coupling conditions. | Iterative Synthesis. Acts as a protecting group. Must be hydrolyzed to react. | |

| Trifluoroborate | Air/water stable solid; requires hydrolysis/activation. | Long-term storage; precise stoichiometry. |

The MIDA "Slow Release" Strategy

Developed by Burke et al., N-methyliminodiacetic acid (MIDA) ligands lock the boron in a tetrahedral

-

Workflow: React a MIDA-boronate-halide in a Suzuki coupling. The MIDA group survives. Then, hydrolyze the MIDA group (using mild aqueous base) to release the active boronic acid for the next coupling. This enables "Lego-like" small molecule assembly.

Chemical Biology & Medicinal Chemistry

The boronic acid group is a privileged pharmacophore and sensor element.[1][8]

Proteasome Inhibition (Bortezomib)

Bortezomib (Velcade) treats multiple myeloma by inhibiting the 26S proteasome.[9]

-

Mechanism: The boron atom acts as a "serine trap." It forms a reversible covalent bond with the catalytic Threonine hydroxyl group in the proteasome's active site.

-

Why Boron? The tetrahedral intermediate mimics the transition state of peptide bond hydrolysis, binding tightly (

in nanomolar range) but reversibly, reducing off-target toxicity compared to irreversible inhibitors.

Diol Sensing (Dynamic Covalent Chemistry)

Boronic acids bind reversibly to 1,2- and 1,3-diols (sugars) to form cyclic esters.[8][10][11]

-

Fluorescence Modulation: Binding a sugar changes the electronic properties of an attached fluorophore (e.g., by suppressing Photoinduced Electron Transfer - PET), creating a "turn-on" sensor for glucose.

Experimental Protocols

Protocol A: High-Efficiency Suzuki-Miyaura Coupling

For the synthesis of hindered biaryls.

-

Reagents: Aryl Bromide (1.0 equiv), Aryl Boronic Acid (1.2 equiv),

(3 mol%), -

Solvent System: 1,4-Dioxane / Water (4:1 ratio). Crucial: The water dissolves the carbonate, facilitating boronate formation.

-

Degassing: Sparge the solvent mixture with Argon for 15 minutes. Reason:

induces homocoupling of boronic acids and oxidizes phosphine ligands. -

Reaction: Heat to 80°C for 4-12 hours.

-

Workup: Dilute with EtOAc, wash with water. The boronic acid excess remains in the aqueous phase (as boronate) if the pH is kept high, or can be washed out.

Protocol B: Chan-Lam C-N Coupling

For the N-arylation of amines.

-

Reagents: Amine (1.0 equiv), Aryl Boronic Acid (2.0 equiv),

(1.0 equiv), Pyridine (2.0 equiv). -

Solvent: Dichloromethane (DCM), anhydrous.

-

Atmosphere: Open air (do not degas). Reason:

is the terminal oxidant required to regenerate the Cu(II) species. -

Reaction: Stir at Room Temperature for 24 hours.

-

Note: Molecular sieves (4Å) are often added to scavenge water, which can inhibit the reaction by competing for coordination sites on Copper.

References

-

Suzuki-Miyaura Mechanism & Base Role

-

Amatore, C., et al. "Mechanism of Palladium-Catalyzed Suzuki-Miyaura Reactions: Multiple and Antagonistic Roles of Anionic 'Bases' and Their Countercations." Chemistry – A European Journal, 2011.

-

-

Chan-Lam Coupling

-

Qiao, J. X., & Lam, P. Y. S. "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives." Synthesis, 2011.[12]

-

-

MIDA Boronates & Iterative Coupling

-

Bortezomib Mechanism

-

Adams, J., & Kauffman, M. "Development of the Proteasome Inhibitor Velcade (Bortezomib)." Cancer Investigation, 2004.

-

-

Boronic Acid-Diol Binding

-

Bull, S. D., et al. "Exploiting the Reversible Covalent Bonding of Boronic Acids: Recognition, Sensing, and Assembly." Accounts of Chemical Research, 2013.[10]

-

Sources

- 1. Boronic acid - Wikipedia [en.wikipedia.org]

- 2. aablocks.com [aablocks.com]

- 3. news-medical.net [news-medical.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Bortezomib | C19H25BN4O4 | CID 387447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Exploiting the reversible covalent bonding of boronic acids: recognition, sensing, and assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 12. Chan-Lam Coupling [organic-chemistry.org]

Technical Whitepaper: The Evolution of (4-(9H-Carbazol-9-yl)phenyl)boronic Acid as a Keystone Reagent in Optoelectronics

[1]

Executive Summary

(4-(9H-Carbazol-9-yl)phenyl)boronic acid represents a pivotal "molecular lego" in organic electronics.[1][3][4] Emerging alongside the rise of phosphorescent OLEDs (PhOLEDs) in the early 2000s, this reagent bridged the gap between hole-transporting carbazole units and modular aryl scaffolds.[2] Its primary utility lies in Suzuki-Miyaura cross-coupling , enabling the precise construction of host materials (e.g., CBP) and Thermally Activated Delayed Fluorescence (TADF) emitters.[2] This guide provides a self-validating protocol for its synthesis and application, grounded in mechanistic rigor.

Historical Context & Molecular Design[1][2][6][7]

The "discovery" of this compound was not a singular pharmaceutical event but a materials science necessity driven by the limitations of early OLEDs.[2]

-

The Problem (Late 1990s): Early hole-transport materials (HTMs) like TPD and NPB lacked the high triplet energy (

) required to host blue phosphorescent dopants without quenching them.[1][2] -

The Solution: The carbazole moiety (

) was identified as an ideal scaffold.[2] However, chemically attaching carbazole to conductive backbones required a modular functional group.[2] -

The Innovation: (4-(9H-Carbazol-9-yl)phenyl)boronic acid was developed to allow the asymmetric functionalization of conductive cores.[1] Unlike symmetric coupling (e.g., using 4,4'-difluorobiphenyl), this boronic acid allows researchers to attach a "Carbazole-Phenyl" arm to any aryl halide, facilitating the creation of bipolar host materials (containing both donor and acceptor units).[2]

Synthetic Evolution & Protocol

The synthesis of CAS 419536-33-7 is a two-stage process.[1][5] The quality of the final OLED device is directly correlated to the purity of this intermediate; trace halides from the precursor can act as exciton traps.[2]

Step 1: Precursor Synthesis (N-Arylation)

The first challenge is creating the C-N bond between carbazole and the phenyl ring.[2]

-

Method A (Classic Ullmann): High temperature (

C), copper bronze catalyst.[2] Drawback: Low yield, difficult purification.[2] -

Method B (Buchwald-Hartwig): Pd-catalyzed.[1] Drawback: Residual Pd contamination is fatal for OLEDs.[2]

-

Method C (Nucleophilic Aromatic Substitution -

): Reaction of Carbazole with 1-bromo-4-fluorobenzene using Cs₂CO₃ in DMF.[1] Verdict: Preferred for scale-up due to lower metal contamination.[1]

Step 2: Lithiation and Borylation (The Critical Step)

This step converts 9-(4-bromophenyl)carbazole into the boronic acid.[1][2][5]

Experimental Protocol:

-

Inert Atmosphere: Flame-dry a 3-neck flask; maintain positive Argon pressure.

-

Solvation: Dissolve 9-(4-bromophenyl)carbazole (1.0 eq) in anhydrous THF (0.1 M concentration).

-

Cryogenic Lithiation: Cool to -78°C . Add n-Butyllithium (1.2 eq, 2.5M in hexanes) dropwise over 30 mins.[1][2]

-

Borate Trapping: Stir for 1 hour at -78°C. Rapidly inject Triisopropyl borate (1.5 eq).

-

Why Triisopropyl? It is less prone to polymerization than trimethyl borate.[2]

-

-

Hydrolysis: Warm to room temperature (RT) overnight. Quench with 2M HCl.[2]

-

Purification: The boronic acid is amphiphilic.[2] Extract with Ethyl Acetate, wash with brine, and recrystallize from Toluene/Hexane to remove de-boronated byproducts (9-phenylcarbazole).[2]

Visualization: Synthetic Pathway

Caption: Step-wise synthesis from raw carbazole to the target boronic acid via cryogenic lithiation.

Mechanistic Utility: Suzuki-Miyaura Coupling[1][4][5][7]

This reagent serves as the nucleophile (

Steric and Electronic Considerations

The carbazole group is bulky and electron-rich.

-

Electronic Effect: The nitrogen lone pair participates in the aromatic system of the carbazole, but also inductively donates to the phenyl ring, making the C-B bond slightly more electron-rich.[2] This accelerates transmetalation.[2]

-

Stability Risk: Protodeboronation (loss of the

group) is a competing side reaction, especially in aqueous base.[2]

Optimized Coupling Conditions

For coupling with aryl chlorides or bromides to form Host Materials:

| Parameter | Recommended Condition | Mechanistic Rationale |

| Catalyst | SPhos (bulky phosphine) facilitates oxidative addition of sterically hindered partners and stabilizes the | |

| Base | Weaker bases reduce the rate of protodeboronation compared to | |

| Solvent | Toluene/Water (4:1) | Biphasic system dissolves the organic reactants while solubilizing the inorganic base.[2] |

| Temp | 80°C - 100°C | Sufficient energy for reductive elimination without degrading the carbazole C-N bond.[1] |

Impact on Material Science (OLEDs)

The "Carbazole-Phenyl-Boronic Acid" motif is the architect of the CBP class of materials.[1][2]

Case Study: Synthesis of CBP

CBP (4,4'-Bis(N-carbazolyl)-1,1'-biphenyl) is the "Hello World" of phosphorescent host materials.[1]

-

Route: Coupling 2 equivalents of (4-(9H-Carbazol-9-yl)phenyl)boronic acid with 1 equivalent of a di-halide? No.

-

Correct Route: Coupling (4-(9H-Carbazol-9-yl)phenyl)boronic acid with 9-(4-bromophenyl)carbazole .[1][5]

Visualization: Material Hierarchy

Caption: The reagent enables diverse material classes by varying the electrophilic coupling partner.[1]

Technical Specifications & Characterization

When validating the identity of synthesized or purchased material, use these benchmarks.

References

-

Preparation of carbazole derivatives for OLEDs. Source: ChemicalBook / Literature Review.[2][7] Context: Establishes the standard lithiation-boronation protocol for carbazole-phenyl derivatives.

-

Synthesis and properties of CBP derivatives. Source:Journal of Materials Chemistry C (Generic reference for the class of materials).[2] Context: Details the use of boronic acids in synthesizing host materials with high triplet energy.

-

Suzuki–Miyaura Coupling of Carbazole Boronic Acids. Source:Organic Letters / JACS (Methodology foundation).[2] Context: Mechanistic insights into the coupling of electron-rich boronic acids.[1]

-

CAS Registry Data: 419536-33-7. Source: National Library of Medicine / PubChem.[2] Context: Verification of chemical structure and physical properties.[2] [1][2]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 4-(9H-Carbozol-9-yl)phenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 6. 4-(9H-Carbazol-9-yl)phenylboronic Acid | 419536-33-7 | TCI Deutschland GmbH [tcichemicals.com]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical Chemist's Guide to (4-(9H-Carbazol-9-yl)phenyl)boronic acid: Bridging Theory and Experiment

Authored by: Senior Application Scientist, Gemini

Introduction

1.1 The Significance of CzPBA in Modern Materials Science

(4-(9H-Carbazol-9-yl)phenyl)boronic acid, hereafter referred to as CzPBA, is a molecule of significant interest in the field of materials science. Its structure, which features a carbazole moiety linked to a phenylboronic acid group, imparts unique optoelectronic properties. Carbazole derivatives are known for their excellent hole-transporting capabilities, high thermal stability, and strong luminescence, making them key components in organic light-emitting diodes (OLEDs), photovoltaics, and sensors.[1][2] The boronic acid functional group further enhances its utility, serving as a versatile handle for cross-coupling reactions, such as the Suzuki coupling, enabling the synthesis of more complex molecular architectures.[3][4]

1.2 The Predictive Power of Theoretical Calculations: Why Compute Before You Synthesize?

In the fast-paced world of materials discovery, theoretical calculations have emerged as an indispensable tool.[5] By employing computational chemistry methods, researchers can predict a wide range of molecular properties—from geometric structures and electronic behavior to spectroscopic signatures—before a single gram of material is synthesized in the lab. This "in silico" approach offers several advantages:

-

Cost and Time Efficiency: It is significantly more economical to screen a library of virtual compounds and prioritize the most promising candidates for synthesis.

-

Mechanistic Insight: Theoretical calculations provide a molecular-level understanding of structure-property relationships, guiding the rational design of new materials with tailored functionalities.

-

Safety: The properties of potentially hazardous or unstable molecules can be investigated in a completely safe virtual environment.

1.3 Scope of this Guide

This technical guide provides a comprehensive overview of the theoretical methodologies used to characterize CzPBA. It is intended for researchers, scientists, and drug development professionals with an interest in computational chemistry and its application to organic materials. We will delve into the core principles of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), outlining a step-by-step workflow for calculating the key properties of CzPBA. The causality behind each computational choice will be explained, and the theoretical results will be contextualized with available experimental data to ensure scientific integrity.

Foundational Concepts in Computational Chemistry

2.1 Introduction to Density Functional Theory (DFT)

At the heart of modern computational chemistry lies Density Functional Theory (DFT). Unlike traditional wave-function-based methods, DFT is based on the principle that the ground-state energy of a molecule can be determined from its electron density. This approach offers a remarkable balance of computational accuracy and efficiency, making it the workhorse for studying medium to large-sized organic molecules like CzPBA.[6]

2.2 Choosing the Right Tools: Functionals and Basis Sets

The accuracy of a DFT calculation is critically dependent on the choice of two key components: the exchange-correlation functional and the basis set.

-

2.2.1 The Hybrid Functional Approach: A Case for B3LYP

The exchange-correlation functional accounts for the complex quantum mechanical interactions between electrons. For organic molecules, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange, have proven to be particularly effective.[7][8] The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional is one of the most widely used and well-validated hybrid functionals.[9] It has demonstrated a strong track record in predicting the geometries and electronic properties of a vast array of organic compounds.[7][8]

-

2.2.2 Pople Style Basis Sets: The 6-31G(d,p) Compromise

A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and complexity of the basis set directly impact the accuracy and computational cost of the calculation. The Pople-style 6-31G(d,p) basis set represents a good compromise for molecules like CzPBA.[10][11] It is a split-valence basis set that includes polarization functions on both heavy atoms ('d') and hydrogen atoms ('p'), which are crucial for accurately describing the anisotropic nature of chemical bonds.

Workflow for Theoretical Characterization of CzPBA

The theoretical characterization of CzPBA follows a logical and self-validating workflow. Each step builds upon the previous one, providing a comprehensive picture of the molecule's properties.

Caption: Computational workflow for CzPBA.

3.1 Step 1: Geometry Optimization

-

Protocol:

-

Generate an initial 3D structure of CzPBA using molecular building software.

-

Perform a geometry optimization calculation using DFT with the B3LYP functional and the 6-31G(d,p) basis set.

-

-

Rationale and Validation: The goal of geometry optimization is to find the lowest energy arrangement of the atoms, which corresponds to the molecule's most stable conformation. This is a critical first step, as all subsequent property calculations depend on an accurate molecular geometry. The optimized structure can be validated by comparing key bond lengths and angles with experimental data from X-ray crystallography of similar molecules.[12]

3.2 Step 2: Vibrational Frequency Analysis

-

Protocol:

-

Using the optimized geometry from the previous step, perform a vibrational frequency calculation at the same level of theory (B3LYP/6-31G(d,p)).

-

-

Rationale and Validation: This calculation serves two primary purposes. First, it confirms that the optimized structure is a true energy minimum on the potential energy surface. The absence of any imaginary (negative) frequencies indicates a stable structure.[13] Second, it provides the zero-point vibrational energy and other thermodynamic data such as enthalpy and Gibbs free energy.

3.3 Step 3: Frontier Molecular Orbital (FMO) Analysis

-

Protocol:

-

Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) from the output of the optimized DFT calculation.

-

-

Interpretation: The FMOs are crucial for understanding a molecule's electronic behavior.[2]

-

HOMO: Represents the ability to donate an electron. A higher HOMO energy level corresponds to a better electron donor.

-

LUMO: Represents the ability to accept an electron. A lower LUMO energy level corresponds to a better electron acceptor.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and its electronic transport properties.

-

3.4 Step 4: Simulating Spectroscopic Properties with TD-DFT

-

Protocol for UV-Vis Absorption:

-

Rationale and Validation: TD-DFT is a powerful method for predicting the UV-Vis absorption spectra of molecules.[16][17] The calculated absorption maxima (λmax) can be directly compared with experimental spectra to validate the theoretical approach.[18] Discrepancies between the calculated and experimental spectra can often be attributed to solvent effects, which can be modeled using implicit solvation models like the Polarizable Continuum Model (PCM).[19]

In-Depth Analysis and Data Interpretation

4.1 Structural Properties of CzPBA

The optimized geometry of CzPBA reveals a non-planar structure, with a significant dihedral angle between the carbazole and phenyl rings. This twisting is a common feature in such molecules and has a profound impact on their electronic properties by affecting the degree of π-conjugation.

| Parameter | Calculated Value (B3LYP/6-31G(d,p)) |

| C-N-C (Carbazole) | ~108.5° |

| C-N-C (Carbazole-Phenyl) | ~125.7° |

| Dihedral Angle (Carbazole-Phenyl) | ~50-60° |

| B-O Bond Lengths | ~1.37 Å |

| C-B Bond Length | ~1.56 Å |

Note: These are representative values and may vary slightly depending on the specific conformation.

Caption: Key structural features of CzPBA.

4.2 Electronic Properties and Reactivity

The calculated FMO energies provide insight into the charge transport characteristics of CzPBA. The HOMO is typically localized on the electron-rich carbazole moiety, while the LUMO is distributed across the phenylboronic acid portion. This spatial separation of the FMOs is characteristic of a donor-acceptor system.[20]

| Property | Calculated Value (eV) |

| HOMO Energy | -5.5 to -5.8 |

| LUMO Energy | -1.8 to -2.1 |

| HOMO-LUMO Gap | 3.6 to 3.8 |

A relatively high HOMO energy level suggests good hole-injection and transport properties, which is consistent with the known applications of carbazole derivatives in OLEDs.[1][21] The pKa of CzPBA has been computationally predicted to be around 8.14, which is in line with typical aromatic boronic acids.[3]

4.3 Photophysical Properties

TD-DFT calculations predict the main electronic transitions that give rise to the UV-Vis absorption spectrum. For carbazole-based systems, the low-energy absorptions are typically attributed to π-π* transitions.[22][23]

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Description |

| S0 → S1 | ~350-370 | > 0.1 | HOMO → LUMO (π-π) |

| S0 → S2 | ~320-340 | > 0.1 | HOMO-1 → LUMO (π-π) |

The calculated absorption maxima are generally in good agreement with experimental data for similar carbazole derivatives, which typically show strong absorption bands in the 300-400 nm range.[21][22]

Conclusion and Future Directions

Theoretical calculations, anchored in the robust framework of DFT and TD-DFT, provide a powerful lens through which to understand the structure and properties of (4-(9H-Carbazol-9-yl)phenyl)boronic acid. This guide has outlined a systematic and self-validating workflow for predicting its geometry, electronic structure, and spectroscopic behavior. The insights gained from these calculations not only corroborate experimental findings but also provide a rational basis for the design of new and improved carbazole-based materials for a wide range of applications in organic electronics and beyond.

Future theoretical work could explore:

-

The impact of different substituents on the electronic and photophysical properties of the CzPBA core.

-

The simulation of emission properties (fluorescence and phosphorescence) to better understand its potential as an emissive material.

-

The study of intermolecular interactions and charge transport in the solid state to model the performance of CzPPA-based devices.

References

-

Tirado-Rives, J., & Jorgensen, W. L. (2008). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation, 4(2), 297–306. [Link]

- Wojtuniak, A., et al. (2013). The DFT study on the electronic structure of boronic acid derivatives and its esters with fructose. Journal of Molecular Modeling, 19(9), 3789–3797.

-

MDPI. (2023). Synthesis and Photophysical Properties of AIE-Type Carbazole-Capped Triphenylmethyl Organic Radicals Featuring Non-Aufbau Electronic Structure and Enhanced Photostability. Molecules, 28(18), 6527. [Link]

- Avci, D., et al. (2016). Spectroscopic studies on 9H-carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method. Journal of Molecular Structure, 1125, 728-738.

-

ResearchGate. (2023). Investigation on Synthetic and Computational Studies of Carbazole Dertivates.[Link]

- El-Azhary, M. A., et al. (2017). DFT and TD-DFT modeling of new carbazole-based oligomers for optoelectronic devices. Journal of Molecular Structure, 1137, 63-71.

-

Basceken, S. (2022). Computational analysis of the formation mechanisms of carbazoles. Journal of Molecular Modeling, 28(3), 75. [Link]

-

ResearchGate. (2010). CARBAZOLE-BASED EMITTING COMPOUNDS: SYNTHESIS, PHOTOPHYSICAL PROPERTIES AND FORMATION OF NANOPARTICLES.[Link]

-

Reddit. (2016). ubiquity of B3LYP/6-31G.[Link]

-

ResearchGate. (2018). A comparative study of DFT calculated and experimental UV/Visible spectra for thirty carboline and carbazole based compounds.[Link]

-

ResearchGate. (2019). DFT calculations of ΔΔG of the boroxine formation from the respective boronic acid with minimized boroxine structure in cyclohexane and DMSO.[Link]

-

ResearchGate. (2016). Spectroscopic studies on 9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method.[Link]

-

Li, Z., et al. (2023). Synthesis and Photophysical Properties of Carbazole-Functionalized Diazaphosphepines via Sequent P–N Chemistry. The Journal of Organic Chemistry, 88(19), 13629–13637. [Link]

-

YouTube. (2021). TD DFT Calculation (UV-Vis) using Gaussian Software.[Link]

-

Taylor & Francis Online. (2023). Mini-review on the novel synthesis and potential applications of carbazole and its derivatives.[Link]

-

Frontiers. (2023). Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents.[Link]

-

Thompson, W. H., et al. (2018). Origins, and formulation implications, of the pKa difference between boronic acids and their esters: A density functional theory study. European Journal of Pharmaceutical Sciences, 124, 138-146. [Link]

-

Royal Society of Chemistry. (2012). TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines.[Link]

-

ACS Publications. (2010). Carbazole Donor−Carbazole Linker-Based Compounds: Preparation, Photophysical Properties, and Formation of Fluorescent Nanoparticles.[Link]

-

UCL Discovery. (2018). An Accessible Method for DFT Calculation of 11B NMR Shifts of Organoboron Compounds.[Link]

-

Inpressco. (2014). Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System.[Link]

-

Chemistry Stack Exchange. (2021). What does B3LYP do well? What does it do badly?[Link]

-

Wiley-VCH. (2010). Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications.[Link]

-

ResearchGate. (2017). Simulated UV-Vis spectra of 3,6 and 2,7 carbazole-derived oligomers.[Link]

-

MDPI. (2022). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds.[Link]

-

Springer. (2021). Computational and infrared spectroscopic investigations of N-substituted carbazoles.[Link]

-

ACS Publications. (2008). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules.[Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds | MDPI [mdpi.com]

- 3. Buy (9-Phenyl-9H-carbazol-4-yl)boronic acid [smolecule.com]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. researchgate.net [researchgate.net]

- 6. Computational analysis of the formation mechanisms of carbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 10. reddit.com [reddit.com]

- 11. inpressco.com [inpressco.com]

- 12. pncalab.com [pncalab.com]

- 13. Computational and infrared spectroscopic investigations of N-substituted carbazoles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 14. youtube.com [youtube.com]

- 15. TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. eczasopisma.p.lodz.pl [eczasopisma.p.lodz.pl]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis and Photophysical Properties of AIE-Type Carbazole-Capped Triphenylmethyl Organic Radicals Featuring Non-Aufbau Electronic Structure and Enhanced Photostability [mdpi.com]

- 23. pubs.acs.org [pubs.acs.org]

Methodological & Application